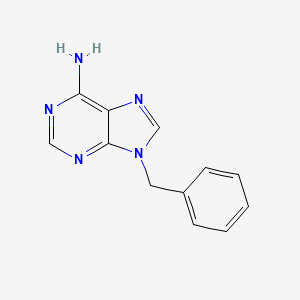

9-Benzyladenine

Beschreibung

Historical Perspectives and Discovery of Cytokinins

The concept of specific substances regulating cell division in plants dates back to the late 19th century. J. Wiesner, in 1892, proposed the existence of endogenous factors necessary for cell division wikipedia.org. G. Haberlandt further reported in 1913 and 1921 on unknown substances from vascular tissue that could induce cell division in potato tubers wikipedia.orgworldscientific.comphytohormones.info. Johannes Van Overbeek observed in 1941 that milky endosperm of immature coconut also contained a factor stimulating cell division and differentiation wikipedia.orgphytohormones.infogcwgandhinagar.com.

The isolation and identification of the first compounds with cytokinin activity occurred in the 1950s. Folke Skoog and his colleagues at the University of Wisconsin were instrumental in this discovery while investigating the nutritional requirements for plant tissue culture growth worldscientific.comdoraagri.com. This research led to the isolation and identification of kinetin (B1673648) (6-furfurylaminopurine) in 1955 from autoclaved herring sperm DNA worldscientific.comphytohormones.infodoraagri.comwikipedia.org. Kinetin was named for its ability to promote cell division phytohormones.infowikipedia.org. The term "cytokinin" was later proposed by Letham in 1963 to encompass kinetin and other substances with similar properties wikipedia.orggcwgandhinagar.com. The first naturally occurring cytokinin, zeatin, was isolated from immature maize kernels by Miller and Letham in the early 1960s wikipedia.orgworldscientific.comphytohormones.infogcwgandhinagar.com.

Role of 9-Benzyladenine as a Cytokinin Analog

This compound, also known as N6-benzyladenine or 6-benzylaminopurine (B1666704) (BAP), is a synthetic cytokinin analog doraagri.comnih.govdducollegedu.ac.inresearchgate.netcabidigitallibrary.orgmpg.de. It is an adenine-type cytokinin characterized by an aromatic benzyl (B1604629) group attached to the N6 position of the adenine (B156593) ring fu-berlin.debiologyonline.com. Although initially considered purely synthetic, benzyladenine derivatives have been identified as natural cytokinins in some instances actahort.org.

As a cytokinin analog, this compound mimics the activity of natural cytokinins in plants. It is widely used in plant tissue culture due to its stability and effectiveness in promoting cell division and shoot differentiation fu-berlin.decabidigitallibrary.orgbtsjournals.com. Research findings highlight its principal functions in plant development and morphogenesis, including the regulation of cell division, stimulation of adventitious shoot formation, and reduction of apical dominance btsjournals.comresearchgate.net. It has also been shown to retard leaf senescence and promote flowering and fruiting btsjournals.comresearchgate.net.

Studies have investigated the specific effects of this compound compared to other cytokinins like kinetin. For instance, research on Arabidopsis and tobacco plants indicated that while both kinetin and benzyladenine affect plant development, they can have different or even opposite effects on various processes, including biotic stress tolerance mdpi.com. Benzyladenine pre-treatments significantly reduced tissue damage caused by certain bacteria and fungi, and also reduced lesions from a plant virus mdpi.com. Transcriptomic analysis in Arabidopsis showed that benzyladenine caused stronger alterations in gene expression compared to kinetin, influencing a larger number of genes related to protein synthesis, photosynthesis, and plant defense mdpi.com.

In plant tissue culture, this compound is a key component in media for inducing callus formation (often in conjunction with auxin) and regenerating shoot tissues wikipedia.org. It has been successfully used in the tissue culture of various plant species, including medicinal plants, to induce adventitious shoot formation and promote shoot proliferation cabidigitallibrary.org. For example, analyses in soybean tissue culture confirmed that benzyladenine is a key factor in promoting the growth of seedlings and the formation of multiple shoots during in vitro regeneration btsjournals.comresearchgate.net. Studies on apple micropropagation also indicate that while benzyladenine is frequently used, its potential is genotype-dependent nih.gov. Research on Gaura cuttings demonstrated that benzyladenine treatments could increase the number and length of axillary shoots bibliotekanauki.pl.

While this compound primarily functions as a plant growth regulator, some research has explored its effects in other biological systems. For example, N-9-benzyladenine has been shown to inhibit phosphodiesterases (PDE) activity researchgate.net. Studies in fibroblast cultures indicated that N-6-benzyladenine derivatives could stimulate cell elongation, decrease movement, and increase adhesion researchgate.net.

Interactive Data Table: Key Cytokinins and Their Classification

| Compound Name | Classification (Natural/Synthetic) | Type (Isoprenoid/Aromatic) | Side Chain Description |

| Zeatin | Natural | Isoprenoid | Hydroxylated isoprenoid |

| Isopentenyladenine | Natural | Isoprenoid | Isopentenyl |

| Kinetin | Synthetic (occurs naturally at low levels in some species) | Aromatic | Furfuryl |

| This compound | Synthetic (occurs naturally at low levels in some species) | Aromatic | Benzyl |

| Thidiazuron (B128349) | Synthetic | Phenylurea | Phenylurea (non-adenine) |

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-benzylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHCSNNEUHXNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195371 | |

| Record name | 9-Benzyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813376 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4261-14-7 | |

| Record name | 9-(Phenylmethyl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Benzyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Action and Molecular Pathways

Cytokinin Signal Transduction Pathways

Cytokinin signaling in plants is predominantly mediated by a multi-step phosphorelay system, analogous to bacterial two-component systems. biologists.comscispace.combiorxiv.orgwikipedia.orgplos.orgoup.com This pathway involves a sequence of phosphorylation and dephosphorylation events that transmit the signal from the site of perception, typically the cell membrane or endoplasmic reticulum, to the nucleus, where it influences gene expression. biologists.comscispace.combiorxiv.orgoup.comresearchgate.net

Two-Component Signaling System in Plants

The core of the plant cytokinin signaling pathway is a modified two-component system. biologists.comscispace.combiorxiv.orgwikipedia.orgplos.orgoup.comnih.govcambridge.orgpsu.eduunivr.itnih.govnih.gov This system involves three key players: receptor histidine kinases (AHKs), histidine phosphotransferase proteins (AHPs), and response regulators (RRs). biologists.comscispace.combiorxiv.orgplos.orgoup.comnih.govcambridge.orgnih.gov

Receptor Histidine Kinases (AHKs)

Cytokinin perception is initiated by membrane-localized histidine kinase receptors, such as AHK2, AHK3, and CRE1/AHK4 in Arabidopsis. biorxiv.orgplos.orgnih.govcambridge.orgunivr.itnih.govbiorxiv.orgnih.govresearchgate.net These receptors contain a cytokinin-binding domain, known as the CHASE domain. biorxiv.orgnih.gov Upon binding of a cytokinin like 9-Benzyladenine, the receptor undergoes autophosphorylation on a conserved histidine residue within its kinase domain. biorxiv.orgplos.orgresearchgate.netoup.com This phosphate (B84403) group is then transferred to a conserved aspartate residue in the receptor's receiver domain. biorxiv.orgplos.orgresearchgate.netoup.com Studies using various cytokinin derivatives, including those related to N6-benzyladenine, have investigated their binding affinity to these different AHK receptor isoforms, revealing varying degrees of receptor specificity. biorxiv.orgmdpi.com

Response Regulators (RRs): Type-A and Type-B

The final step in the core phosphorelay involves the transfer of the phosphate group from AHPs to response regulators (RRs). biologists.comscispace.combiorxiv.orgwikipedia.orgplos.orgoup.comnih.govcambridge.orgpsu.edunih.govoup.communi.czmdpi.com RRs are classified into different types, primarily Type-A and Type-B, based on their structure and function. biorxiv.orgplos.orgoup.comnih.govcambridge.orgpsu.edunih.govresearchgate.net

Type-B RRs: These are transcription factors that contain a receiver domain and a DNA-binding domain (often a GARP motif). biorxiv.orgplos.orgnih.govcambridge.orgnih.govpnas.orgbiologists.com Phosphorylation of Type-B RRs by AHPs activates their transcriptional activity, leading to the regulation of downstream cytokinin-responsive genes. biologists.combiorxiv.orgplos.orgoup.comresearchgate.netnih.govnih.govmuni.czbiorxiv.orgpnas.orgbiorxiv.org Type-B RRs are considered positive regulators of cytokinin signaling and mediate a significant portion of the immediate-early transcriptional changes induced by cytokinin. nih.govnih.govpnas.orgnih.gov

Type-A RRs: Unlike Type-B RRs, Type-A RRs typically lack a DNA-binding domain and function primarily as negative regulators of cytokinin signaling. scispace.combiorxiv.orgoup.comnih.govcambridge.orgnih.govmdpi.comresearchgate.netbiologists.com Their expression is often rapidly induced by cytokinins via the activation of Type-B RRs, forming a negative feedback loop that helps to modulate the intensity and duration of the cytokinin response. scispace.combiorxiv.orgoup.comnih.govbiologists.com Dephosphorylated Type-A RRs can be unstable and subject to degradation. mdpi.com

Cytokinin Response Factors (CRFs) and Gene Regulation

In addition to the core phosphorelay components, other transcription factors, known as Cytokinin Response Factors (CRFs), also play a role in regulating cytokinin responses and gene expression. nih.govpsu.edunih.gov CRFs are a subgroup of AP2/ERF transcription factors that are transcriptionally induced by cytokinin. nih.govnih.govresearchgate.net They can act in concert with Type-B RRs in the transcriptional regulation of cytokinin-responsive genes. nih.gov CRFs have been implicated in regulating various developmental processes and stress responses. nih.govresearchgate.net Studies have shown that CRFs can directly target and influence the expression of genes involved in auxin transport, such as PIN proteins, highlighting an intersection between cytokinin and auxin signaling pathways. nih.govresearchgate.netista.ac.at For instance, CRF9 has been identified as a transcriptional repressor of Arabidopsis Response Regulator 6 (ARR6), a primary response gene for cytokinin signaling, particularly in the context of flower development. nih.govresearchgate.net

Influence on Cell Cycle Regulation

Cytokinins, including this compound, are well-established for their role in promoting cell division (cytokinesis) in plants, often in conjunction with auxin. scispace.comwikipedia.orgresearchgate.netpsu.edu this compound can stimulate the cell cycle and promote mitosis. cambridge.org Its influence on the cell cycle involves the regulation of key cell cycle regulators, such as cyclin-dependent kinases (Cdks) and cyclins. psu.eduoup.comnih.gov

Research indicates that this compound can affect the progression through different phases of the cell cycle, including the G1/S and G2/M transitions. psu.edunih.gov It has been shown to promote the early activation of p34cdc2-like kinases, which are crucial for regulating the cell cycle, particularly at the G2/M checkpoint. cambridge.orgpsu.edu While the amount of the transcript or protein for p34cdc2 may not vary significantly, this compound can increase its activity and promote its movement to the nucleus earlier in processes like maize germination. cambridge.org

Furthermore, this compound treatment can influence the expression of D-type cyclins, such as CycD3, which are important regulators of the G1 checkpoint and the transition from G1 to S phase. psu.eduoup.comnih.gov By up-regulating D-type cyclins and potentially affecting the phosphorylation status of Cdks at the G2/M checkpoint, this compound contributes to the activation and progression of the cell cycle. psu.edu Studies have also suggested that this compound can shorten the duration of the S-phase by recruiting latent origins of DNA replication. psu.edu

Experimental data, such as flow cytometry analysis in maize germination, has demonstrated that this compound can accelerate the passage of cells from the G1 phase to the G2 phase. oup.com It can also impact the levels and activity of proteins like Proliferating Cell Nuclear Antigen (PCNA), which is involved in DNA synthesis and associated with G1 cell cycle proteins. oup.com

Promotion of Mitosis and Cytokinesis

Cytokinins, including this compound, are well-established stimulators of cell division (cytokinesis) mdpi.comnih.govmdpi.com. This promotion of cell division is a fundamental aspect of their role in plant growth and development, contributing to processes like shoot initiation and meristem activity nih.govmdpi.com. The influence of BA on p34cdc2-like kinase activity is directly linked to its ability to stimulate the cell cycle and promote mitosis cambridge.orgcambridge.org. By accelerating the entry into the S phase and the appearance of mitotic figures, BA effectively stimulates cytokinesis cambridge.org. Recent research highlights that in the shoot apical meristem, cytokinin regulates cell division by promoting the nuclear shuttling of the transcription factor MYB3R4, which in turn activates the expression of mitotic genes, driving mitosis and cytokinesis nih.gov.

Metabolic Interconversions and Derivatives

This compound, like other cytokinins, undergoes metabolic modifications within plant tissues, influencing its activity and persistence.

Ribosylation and Glucosylation Pathways (e.g., 9-β-D-ribofuranosyl-benzyladenine (9R-BA), 9-β-glucopyranosyl-benzyladenine (9G-BA))

Metabolic interconversions of cytokinins often involve conjugation with sugars, such as ribosylation and glucosylation mdpi.com. These processes can lead to the formation of derivatives like 9-β-D-ribofuranosyl-benzyladenine (9R-BA) and 9-β-glucopyranosyl-benzyladenine (9G-BA). Glucosylation at the N9 position is a common metabolic fate for purine-based cytokinins, often leading to the formation of biologically inactive storage forms mdpi.comfrontiersin.org. For instance, N9-glucosylation of applied purine-based cytokinins can result in the accumulation of non-active cytokinin glucosides frontiersin.org. While 9-substituted cytokinins are sometimes considered terminal metabolic products, evidence suggests that some N9-substituted derivatives can be processed back to the active free base in certain plants nih.gov.

Role of N9-Substituted Cytokinins

N9-substituted cytokinins, including glucosides and ribosides, represent a class of cytokinin conjugates with varied roles in plants mdpi.com. Although N9-substituted forms are often considered inactive storage or deactivation products, their biological activities and functions are subjects of ongoing research mdpi.comtheses.cz. Some N9-substituted derivatives have been synthesized to investigate their physiological roles and properties mdpi.comtheses.cz. Modifications at the N9 position can influence cytokinin activity and transport within the plant mdpi.comnih.gov. For example, certain N9-substituted aromatic cytokinin analogs have shown enhanced acropetal transport nih.gov. While natural N9-glucosylation can lead to the accumulation of inactive forms and potentially inhibit root elongation by activating ethylene (B1197577) production, appropriate N9 purine (B94841) substitution can help avoid these negative effects frontiersin.orgnih.gov.

Crosstalk with Other Phytohormone Signaling Pathways

Plant growth and development are orchestrated by a complex network of interacting phytohormones nih.govplantarc.com. Cytokinins, including this compound, engage in extensive crosstalk with other hormonal pathways, leading to synergistic or antagonistic effects that fine-tune plant responses biologists.comnih.govmdpi.complantarc.com.

Cytokinins and auxins exhibit well-documented antagonistic interactions in many developmental processes, such as root differentiation and the regulation of cell division versus differentiation biologists.commdpi.compnas.orgnih.govresearchgate.net. The ratio of auxin to cytokinin is critical in determining organogenesis, with a higher auxin-to-cytokinin ratio generally favoring root development and a lower ratio promoting shoot formation mdpi.complantarc.comresearchgate.net. In the root meristem, cytokinin and auxin interact to position the boundary between dividing and differentiating cells, with cytokinin influencing auxin transport and degradation to shape an auxin minimum that triggers differentiation pnas.orgnih.govresearchgate.net. Cytokinin can also affect the expression and activity of PIN auxin efflux carriers, further modulating auxin distribution nih.govresearchgate.netbiologists.com.

The interaction between cytokinins and gibberellins (B7789140) (GAs) is also significant, often displaying antagonistic effects in processes like shoot and root elongation and shoot regeneration researchgate.net. While both hormones can promote growth, their balanced interaction is crucial for normal development mdpi.comresearchgate.netipps.org. Cytokinins and gibberellins can interact to regulate various growth processes, including flowering and leaf morphology ipps.org. Changes in the ratio of these hormones can lead to distinct morphological features ipps.org.

Cytokinins interact with abscisic acid (ABA), a hormone primarily involved in stress responses and dormancy biologists.comalliedacademies.org. While the interaction is not fully understood, studies indicate crosstalk between cytokinin and ABA signaling biologists.comalliedacademies.org. Cytokinin receptor mutants have shown altered drought and salinity tolerance, processes known to involve ABA biologists.com. Cytokinin has also been proposed to antagonize ABA-mediated inhibition of seed germination and postgerminative growth, potentially by promoting the degradation of key ABA signaling proteins nih.gov.

Crosstalk between cytokinin and ethylene, a hormone known for its role in senescence and ripening, is also observed mdpi.commdpi.comresearchgate.net. Cytokinins can increase ethylene biosynthesis by enhancing the stability of enzymes involved in ethylene production biologists.comresearchgate.net. While cytokinins generally delay senescence, ethylene promotes it, and the balance between these two hormones can influence the timing and progression of senescence mdpi.commdpi.comresearchgate.netoup.comfrontiersin.org. Cytokinins' anti-senescence activity can be negatively correlated with ethylene production mdpi.com.

Interactions between cytokinins and jasmonates (JAs), hormones primarily involved in defense responses, have also been reported mdpi.comfrontiersin.orgfrontiersin.orgnih.govmdpi.com. While the molecular mechanisms are still being elucidated, studies suggest both antagonistic and synergistic interactions depending on the specific process mdpi.comfrontiersin.orgfrontiersin.org. For instance, cytokinin and JA have been shown to interact antagonistically in xylem development mdpi.com. Conversely, cytokinins have been reported to contribute to JA-mediated defense responses and can influence JA accumulation frontiersin.orgfrontiersin.orgmdpi.com.

The intricate crosstalk between this compound, acting as a cytokinin, and other phytohormones underscores the complexity of plant hormonal regulation and highlights how these interactions fine-tune developmental processes and responses to the environment.

| Compound Name | PubChem CID |

| This compound | 20262 |

| 9-β-D-ribofuranosyl-benzyladenine (9R-BA) | Not readily available in search results with this specific name and structure. PubChem CID 62389 is N6-Benzyladenine which is different. Need to verify if 9R-BA has a distinct CID. |

| 9-β-glucopyranosyl-benzyladenine (9G-BA) | 11552796 nih.gov, 11596192 nih.gov, 25201625 uni.lu (Note: Multiple CIDs found, likely due to different entries or stereoisomers. CID 11552796 is listed with the name 6-Benzylaminopurine (B1666704) 9-(beta-D-glucoside) nih.gov, and CID 11596192 is listed as N6-Benzyladenine 9-Glucoside nih.gov. CID 25201625 is listed as Benzyladenine-9-n-glucoside uni.lu. Using CID 11552796 as the primary reference for 9G-BA based on the more explicit beta-D-glucoside naming.) |

This compound (BA) is a synthetic cytokinin, a class of plant hormones vital for orchestrating numerous aspects of plant life, including growth, development, and responses to environmental cues biologists.commdpi.comnih.gov. As a synthetic analog of naturally occurring adenine-based cytokinins, BA exerts its influence through intricate molecular mechanisms and participates in complex interactions with other phytohormone signaling pathways.

The biological activities of this compound are intrinsically linked to its impact on fundamental cellular processes, particularly those governing cell cycle progression.

p34cdc2-like Kinase Activity

Central to the regulation of the eukaryotic cell cycle are cyclin-dependent kinases (CDKs), including the p34cdc2-like kinases, which govern critical transitions such as the passage from G1 to S phase and from G2 to M phase nih.govjournalagent.com. Studies have demonstrated that benzyladenine can stimulate the early activation of p34cdc2-like kinase(s) during processes like seed germination in maize cambridge.orgcambridge.org. Research indicates an increase in the activity of these kinases in the presence of BA, correlating with the timing of mitotic entry cambridge.orgcambridge.org. While the total levels of the p34cdc2 transcript or protein may not exhibit significant changes, BA appears to facilitate the translocation of these kinases to the nucleus earlier than observed in untreated control groups cambridge.orgcambridge.org. This precocious nuclear localization of p34cdc2-like proteins is hypothesized to be a contributing factor to the accelerated cell cycle progression induced by BA cambridge.org.

Promotion of Mitosis and Cytokinesis

Cytokinins, including this compound, are well-established promoters of cell division (cytokinesis) mdpi.comnih.govmdpi.com. This stimulation of cell division is a cornerstone of their function in plant growth and development, playing a key role in processes such as shoot initiation and the maintenance of meristematic activity nih.govmdpi.com. The observed influence of BA on p34cdc2-like kinase activity is directly coupled to its capacity to stimulate the cell cycle and promote mitosis cambridge.orgcambridge.org. By accelerating the onset of the S phase and the appearance of mitotic figures, BA effectively drives cytokinesis cambridge.org. More recent findings highlight that in the shoot apical meristem, cytokinin regulates cell division by promoting the nuclear import of the transcription factor MYB3R4, which subsequently activates the expression of genes involved in mitosis, thereby driving both mitosis and cytokinesis nih.gov.

Metabolic Interconversions and Derivatives

Like other cytokinins, this compound undergoes metabolic transformations within plant tissues, which can impact its biological activity, stability, and distribution mdpi.com.

Metabolic Interconversions and Derivatives

Ribosylation and Glucosylation Pathways (e.g., 9-β-D-ribofuranosyl-benzyladenine (9R-BA), 9-β-glucopyranosyl-benzyladenine (9G-BA))

Metabolic conversion of cytokinins frequently involves conjugation with sugar moieties, such as ribosylation and glucosylation mdpi.com. These pathways can lead to the formation of derivatives like 9-β-D-ribofuranosyl-benzyladenine (9R-BA) and 9-β-glucopyranosyl-benzyladenine (9G-BA). Glucosylation, particularly at the N9 position of the purine ring, is a common metabolic fate for purine-based cytokinins and is often associated with the formation of biologically inactive storage or deactivation products mdpi.comfrontiersin.org. For example, N9-glucosylation of exogenously applied purine-based cytokinins can result in the accumulation of inactive cytokinin glucosides frontiersin.org. While N9-substituted cytokinins are often considered terminal products, there is evidence suggesting that some N9-substituted derivatives can be converted back to the biologically active free base in certain plant species nih.gov.

Role of N9-Substituted Cytokinins

N9-substituted cytokinins, encompassing glucosides and ribosides, constitute a group of cytokinin conjugates with diverse roles in plants mdpi.com. Although frequently viewed as inactive storage or deactivation forms, the biological activities and precise functions of N9-substituted derivatives are subjects of ongoing scientific investigation mdpi.comtheses.cz. Synthetic N9-substituted derivatives have been generated to facilitate the study of their physiological roles and characteristics mdpi.comtheses.cz. Modifications at the N9 position can influence the activity and transport of cytokinins within the plant mdpi.comnih.gov. Certain N9-substituted aromatic cytokinin analogs, for instance, have demonstrated enhanced acropetal transport nih.gov. While natural N9-glucosylation can lead to the accumulation of inactive forms and potentially inhibit root elongation by stimulating ethylene production, specific substitutions at the N9 purine position can help mitigate these negative effects frontiersin.orgnih.gov.

Crosstalk with Other Phytohormone Signaling Pathways

Plant growth and development are coordinated by an intricate network of interactions among different phytohormones nih.govplantarc.com. Cytokinins, including this compound, engage in extensive crosstalk with other hormonal pathways, resulting in synergistic, antagonistic, or additive effects that finely regulate plant responses biologists.comnih.govmdpi.complantarc.com.

Cytokinins and auxins are known for their often antagonistic interactions in various developmental processes, such as the regulation of root differentiation and the balance between cell division and differentiation biologists.commdpi.compnas.orgnih.govresearchgate.net. The relative concentrations of auxin and cytokinin are critical in determining organ development, with a higher auxin-to-cytokinin ratio typically favoring root formation and a lower ratio promoting shoot development mdpi.complantarc.comresearchgate.net. In the root meristem, the interaction between cytokinin and auxin is crucial for establishing the boundary between dividing and differentiating cells, with cytokinin influencing auxin transport and degradation to create an auxin minimum that signals differentiation pnas.orgnih.govresearchgate.net. Cytokinin can also modulate the expression and activity of PIN auxin efflux carriers, thereby affecting auxin distribution patterns nih.govresearchgate.netbiologists.com.

Interactions between cytokinins and gibberellins (GAs) are also significant and often exhibit antagonistic effects in processes such as shoot and root elongation and shoot regeneration researchgate.net. While both hormone classes can promote growth, their balanced interaction is essential for proper development mdpi.comresearchgate.netipps.org. Cytokinins and gibberellins interact to regulate various growth processes, including flowering and leaf morphology ipps.org. Alterations in the ratio of these hormones can result in distinct morphological characteristics ipps.org.

Cytokinins interact with abscisic acid (ABA), a hormone primarily associated with stress responses and dormancy biologists.comalliedacademies.org. Although the precise mechanisms of this interaction are still being elucidated, studies indicate crosstalk between cytokinin and ABA signaling pathways biologists.comalliedacademies.org. Mutants affecting cytokinin receptors have shown altered tolerance to drought and salinity, conditions known to involve ABA signaling biologists.com. Cytokinin has also been suggested to counteract the inhibitory effects of ABA on seed germination and postgerminative growth, possibly by promoting the degradation of key components in the ABA signaling pathway nih.gov.

Crosstalk between cytokinin and ethylene, a hormone recognized for its roles in senescence and fruit ripening, is also well-documented mdpi.commdpi.comresearchgate.net. Cytokinins can stimulate ethylene biosynthesis by increasing the stability of enzymes involved in its production biologists.comresearchgate.net. While cytokinins generally delay senescence, ethylene promotes it, and the interplay between these two hormones influences the timing and progression of senescence mdpi.commdpi.comresearchgate.netoup.comfrontiersin.org. The anti-senescence activity of cytokinins can be negatively correlated with ethylene production levels mdpi.com.

Interactions between cytokinins and jasmonates (JAs), hormones primarily involved in plant defense mechanisms, have also been reported mdpi.comfrontiersin.orgfrontiersin.orgnih.govmdpi.com. While the underlying molecular mechanisms are still under investigation, studies suggest both antagonistic and synergistic interactions depending on the specific physiological context mdpi.comfrontiersin.orgfrontiersin.org. For example, cytokinin and JA have been shown to interact antagonistically in the development of xylem tissue mdpi.com. Conversely, cytokinins have been reported to contribute to JA-mediated defense responses and can influence the accumulation of JA frontiersin.orgfrontiersin.orgmdpi.com.

Physiological Roles in Plant Development

Regulation of Cell Division and Proliferation

Benzyladenine is known to induce cell division and stimulate cell proliferation in plants. btsjournals.comresearchgate.netoup.com Studies have shown that BA can stimulate nuclear DNA synthesis and cell division, as observed in germinating maize. cambridge.org In young bean leaves, BA treatment led to an increase in DNA, RNA, and protein contents, as well as fresh weight, and stimulated cell division after a lag period. oup.com This effect on cell division is a fundamental role of cytokinins, including BA. btsjournals.comnih.gov

Shoot Organogenesis and Axillary Shoot Formation

BA is actively involved in shoot organogenesis and the formation of axillary shoots. btsjournals.comresearchgate.net It is a widely used plant growth regulator for inducing shoot differentiation in plant tissue culture. btsjournals.com The reduction of apical dominance by BA typically promotes the formation of axillary shoots. btsjournals.com

Induction of Multiple Shoots

Benzyladenine is effective in inducing multiple shoots, particularly in in vitro regeneration systems. btsjournals.comcabidigitallibrary.org Studies in soybean have confirmed BA's key role in the formation of desired adventitious multiple shoots during in vitro regeneration. btsjournals.comresearchgate.net For instance, in groundnut tissue culture, specific concentrations of BA, often in combination with other plant growth regulators like NAA and TDZ, were found to be effective in inducing multiple shoots. cabidigitallibrary.org In cotton, multiple shoots were induced using cotyledonary nodes on a medium supplemented with benzylaminopurine and kinetin (B1673648). nih.gov

Research findings on multiple shoot induction by BA:

In groundnut (Arachis hypogaea L.) varieties 'Golden' and 'BARI 2001', MS media containing 4 mg/l BAP along with 1 mg/l NAA and 1.1 mg/l TDZ resulted in the maximum multiple shoots per plant (9 and 6, respectively). cabidigitallibrary.org

In cotton (Gossypium hirsutum L. cv. Anjali-LRK 516), explants from 35-day-old seedlings yielded a higher number of multiple shoots (8.3 shoots/explant) on MS medium supplemented with 2.5 mg/l each of 6-benzylaminopurine (B1666704) and kinetin. nih.gov

Here is a table summarizing some findings on multiple shoot induction:

| Plant Species | Explant Type | BA Concentration (mg/l) | Other PGRs (mg/l) | Multiple Shoots/Explant | Source |

| Groundnut (Golden) | Embryo | 4 | NAA 1, TDZ 1.1 | 9 | cabidigitallibrary.org |

| Groundnut (BARI 2001) | Embryo | 4 | NAA 1, TDZ 1.1 | 6 | cabidigitallibrary.org |

| Cotton (Anjali-LRK 516) | Cotyledonary nodes | 2.5 | Kinetin 2.5 | 8.3 | nih.gov |

Effects on Shoot Length and Quality

Benzyladenine can influence shoot length and quality, although the effects can vary depending on the plant species and concentration used. While BA is effective in inducing shoot proliferation, high concentrations can sometimes lead to the development of shoots with low quality, such as stunted and thickened shoots with small leaves. mdpi.com However, in some studies, BA has been reported to stimulate shoot elongation. icm.edu.plcabidigitallibrary.org For example, in Gaura lindheimeri cuttings, BA at concentrations of 0.1 g dm-3 and higher led to considerably increased number and length of axillary shoots. cabidigitallibrary.orgbibliotekanauki.pl The longest shoots were observed at the highest concentration tested (2.0 g dm-3). cabidigitallibrary.org

Research findings on shoot length and quality:

In apple scion Húsvéti rozmaring, the longest shoots (1.80 cm) were observed on medium containing BA at 2.0 µM, but these shoots were of low quality (stunted and thickened with small leaves). mdpi.com

In Gaura lindheimeri cuttings, BA at concentrations higher than 0.1 g dm-3 stimulated the elongation of single stems. cabidigitallibrary.org

Root Development and Inhibition of Adventitious Root Formation

Cytokinins, including BA, are generally known to inhibit adventitious root formation. btsjournals.comresearchgate.neticm.edu.plcabidigitallibrary.orgresearchgate.net They can delay root initiation and development and negatively affect the number of root primordia. icm.edu.pl This antagonistic interaction with auxins is a key factor in determining the direction of plant morphogenesis, where auxin domination favors root formation and cytokinin domination favors shoot development. cabidigitallibrary.org Studies on Fuchsia hybrida cuttings showed that BA applied alone or with NAA strongly inhibited rhizogenesis. icm.edu.plresearchgate.net Similarly, in Gaura lindheimeri cuttings, decreased numbers of adventitious roots were observed with BA application, although a specific low concentration (0.02 g dm-3) was reported to increase root number. cabidigitallibrary.orgresearchgate.net High BA concentrations have been shown to inhibit subsequent rooting of shoots regenerated in vitro. nih.gov

Research findings on root development inhibition:

In Fuchsia hybrida cuttings, BA applied by quick-dip method delayed root initiation and development and negatively affected the number of primordia. icm.edu.pl

In Gaura lindheimeri cuttings, decreased numbers of adventitious roots were observed with BA concentrations of 0.01, 0.05, 0.1, and 1.0 g dm-3. cabidigitallibrary.orgresearchgate.net

Here is a table illustrating the effect of BA on root number in Gaura lindheimeri:

| BA Concentration (g dm-3) | Effect on Root Number | Source |

| 0.01, 0.05, 0.1, 1.0 | Decreased | cabidigitallibrary.orgresearchgate.net |

| 0.02 | Increased by 48% | cabidigitallibrary.orgresearchgate.net |

| 0.2, 0.5, 2.0 | Did not affect | cabidigitallibrary.orgresearchgate.net |

Delay of Senescence and Chlorophyll (B73375) Degradation

Benzyladenine is effective in retarding the senescence of leaves and delaying chlorophyll degradation. btsjournals.comresearchgate.netajol.info Cytokinins are known to prevent leaf senescence by arresting the degradation of protein and chlorophyll. ajol.info BA can delay the onset of flower senescence and leaf yellowing. ajol.info This effect is likely due to delaying the rate of protein breakdown used in chlorophyll synthesis. ajol.info BA treatment can lead to higher levels of chlorophyll, protein, and RNA in leaves, thus delaying senescence. nih.gov

Research findings on delaying senescence:

In Alstroemeria cut flowers, treatment with 25 or 50 mg/litre BA delayed the onset of flower senescence and leaf yellowing. ajol.info

In intact bean plants, BA application to primary leaves delayed the senescence of both the leaves and the entire shoot, manifested by higher levels of chlorophyll, protein, and RNA. nih.gov

Postharvest treatment with BA effectively reduced leaf yellowing by slowing the senescence process and inhibiting chlorophyll degradation in Chinese flowering cabbage. mdpi.com

Impact on Photosynthetic Pigment Content (Chlorophyll and Carotenoids)

BA treatment can increase the content of photosynthetic pigments, including chlorophyll and carotenoids, in plant leaves. ajol.infocurresweb.commdpi.com This increase in pigment content contributes to the delay of senescence and maintenance of greenness. ajol.info Studies have shown that BA can alleviate the adverse effects of pollutants on photosynthetic pigments. curresweb.com

Research findings on photosynthetic pigment content:

In Alstroemeria cut flowers, BA at 25, 50, or 75 mg/litre increased both the leaf nitrogen and chlorophyll content. ajol.info

In tomato and alfalfa shoots, benzyladenine lessened the decreases in photosynthetic pigments caused by benzo[a]pyrene (B130552) treatments. curresweb.com

In cotton plants, spraying with BA increased photosynthetic pigments in leaves.

In Gerbera jamesonii shoots cultured in vitro, increased BA concentration raised the content of chlorophyll a. mdpi.com

Foliar application of BA, especially in combination with GA3, increased chlorophyll and carotenoid content in Ficus benjamina.

Postharvest treatment with BA reduced the loss rates of chlorophyll a, chlorophyll b, and carotenoids in Chinese flowering cabbage during storage. mdpi.com

Here is a table summarizing some findings on the impact of BA on photosynthetic pigments:

| Plant Species | Treatment | Effect on Pigment Content | Source |

| Alstroemeria | 25, 50, or 75 mg/litre BA | Increased leaf chlorophyll content | ajol.info |

| Tomato and Alfalfa | BA with Benzo[a]pyrene | Lessened decrease in photosynthetic pigments | curresweb.com |

| Cotton | Sprayed BA | Increased photosynthetic pigments | |

| Gerbera jamesonii | Increased BA concentration in medium | Increased chlorophyll a content | mdpi.com |

| Ficus benjamina | Foliar BA (especially with GA3) | Increased chlorophyll and carotenoid content | |

| Chinese flowering cabbage | Postharvest BA treatment (20, 40, 80 mg/L) | Reduced loss rates of chlorophyll a, b, and carotenoids | mdpi.com |

Maintenance of Photosynthetic Rate and Efficiency

Benzyladenine has been shown to positively influence photosynthetic activity in plants. Studies have indicated that foliar application of benzyladenine can increase photosynthetic rates, particularly under stress conditions such as water stress in wheat ( Triticum aestivum L.). nih.gov In such cases, BA application contributed to a significant improvement in photosynthetic attributes. nih.gov

Research on sunflower ( Helianthus annuus L.) demonstrated that benzyladenine application helped maintain chlorophyll content and the chlorophyll a:b ratio at higher levels during the seed filling period. researchgate.net This maintenance of photosynthetic pigments was associated with enhanced RuBP carboxylase activity and net photosynthesis in both upper and lower leaves. researchgate.net Furthermore, a lower level of diffusion resistance was observed with benzyladenine application during this critical developmental stage. researchgate.net These findings suggest that BA can help sustain photosynthesis and the supply of assimilates to developing seeds. researchgate.net

In studies involving microalgae like Chlamydomonas reinhardii and Anacystis nidulans, benzyladenine at certain concentrations increased the content of photosynthetic pigments and enhanced oxygen evolution. zobodat.at This effect might be mediated by BA's role in regulating metabolic events or through a direct impact on photosynthetic reactions. zobodat.at The increase in pigments could also be linked to an increase in cell number due to BA's effect on cell division in these algae. zobodat.at

Benzyladenine's ability to retard the degradation of chlorophyll a and b has also been reported in tobacco, contributing to its stronger senescence inhibitory effect compared to other cytokinins like kinetin. nih.gov

Modulation of Senescence-Associated Genes (SAGs)

While specific Senescence-Associated Genes (SAGs) are not always explicitly named in research abstracts, the strong senescence-inhibitory effect of benzyladenine is well-documented and directly relates to the modulation of these genes. By delaying the degradation of cellular components like chlorophyll, as observed in tobacco and sunflower, BA effectively counteracts processes controlled by SAGs that lead to senescence. researchgate.netnih.gov This suggests that benzyladenine influences the expression or activity of genes involved in initiating and executing the senescence program in plants.

Promotion of Flowering and Fruiting

Benzyladenine has demonstrated the capacity to promote flowering and enhance fruiting in various plant species. In orchids, application of benzyladenine has been shown to accelerate blooming and increase the number of flowers. redalyc.org Specifically, in Doritaenopsis and Phalaenopsis orchids, BA application suggested that cytokinins partially regulate inflorescence initiation, although this promotion can be conditional and may not completely substitute for inductive low temperatures. researchgate.net Treatment with BA alone or in combination with gibberellins (B7789140) has resulted in earlier visible inflorescences and a greater number of inflorescences and flowers per plant compared to untreated plants. researchgate.net However, high temperatures can inhibit flowering even with BA treatment. researchgate.net

In Plukenetia volubilis, an oilseed crop, benzyladenine treatment promoted floral feminization, converting male flowers to female flowers on inflorescences. researchgate.netcas.cn This conversion is crucial for increasing fruit number in this monoecious plant. cas.cn A percentage of these induced female flowers further developed into fruits, leading to a higher average number of fruits per infructescence compared to control trees. researchgate.netcas.cn The number of fruits per infructescence increased with increasing BA concentrations up to an optimal level. cas.cn

Benzyladenine can also indirectly affect flowering by altering the translocation of assimilates. nih.gov In Pharbitis nil, BA applied to a non-induced cotyledon promoted flowering, associated with enhanced export of assimilates from the induced leaf. nih.gov This indicates that cytokinins can influence the movement of the floral stimulus by impacting assimilate flow to the shoot apex. nih.gov

In strawberries, applying benzyladenine together with gibberellic acid increased runner production, which can subsequently impact fruiting experiments by increasing yield from daughter plants. ashs.org

Seed Germination and Seedling Development

Benzyladenine significantly influences seed germination and subsequent seedling development, affecting germination rate, percentage, and the growth of seedling structures.

Enhancement of Germination Rate and Percentage

Benzyladenine treatment has been shown to enhance seed germination rate and percentage in various species. In Indian olive ( Elaeocarpus floribundus), seeds treated with 100 ppm benzyladenine showed maximum germination compared to other chemical treatments. ijmfmap.in Similarly, in Kentucky bluegrass ( Poa pratensis L.), including benzyladenine in the priming solution improved germination characteristics, with the highest final germination percentage observed at 500 µM BA. bingol.edu.trresearchgate.net

Studies on Nigella sativa and Allium cepa seeds indicated that benzyladenine treatments elevated germination percentages. researchgate.net The effectiveness was dependent on both concentration and treatment duration. researchgate.net

In lettuce seeds, benzyladenine in the priming solution reduced thermodormancy, increasing germination at high temperatures (35°C) where germination of unprimed seeds was low. ashs.org Different cultivars showed varying responses to BA concentrations in overcoming thermodormancy. ashs.org

Benzyladenine also promotes early activation of p34cdc2-like kinase(s) during maize germination, which stimulates the cell cycle and promotes early mitosis. cambridge.org This early activation may contribute to the phytohormone's role in promoting cytokinesis in plants. cambridge.org

Influence on Radical and Plumule Length

Benzyladenine treatment can influence the length of both the radical and plumule during seedling development. In Moringa oleifera, soaking seeds in benzyladenine solutions at different concentrations enhanced seedling radical and plumule growth. ekb.egresearchgate.net The highest values for radical and plumule lengths were observed with a specific concentration of benzyladenine. ekb.egresearchgate.net

In Indian olive, the maximum average height of seedlings, which includes plumule growth, and average number of leaves were recorded in seeds treated with benzyladenine. ijmfmap.in

Conversely, in soybean seedlings, treatment with benzyladenine has been reported to result in shorter epicotyl and hypocotyl lengths and stunted roots. mdpi.com This suggests that the effect of BA on seedling architecture can be species-specific and dependent on the concentration and application method.

Effects on Hypocotyl and Epicotyl Length and Girth

The effects of benzyladenine on hypocotyl and epicotyl length and girth vary depending on the plant species and concentration. In soybean seedlings, as mentioned, shorter hypocotyl and epicotyl lengths were observed with BA treatment. mdpi.com

In pea ( Pisum sativum L.) seedlings, increasing concentrations of benzyladenine from a certain threshold significantly inhibited the growth of both epicotyls (stems) and roots. agriculturejournals.cz A low concentration did not significantly influence their growth, while higher concentrations showed an inhibitory effect proportional to the concentration. agriculturejournals.cz BA also affected the epicotyl/root ratio. agriculturejournals.cz

Studies on maritime pine ( Pinus pinaster Soland. in Ait) explants showed that benzyladenine had an inhibitory effect on epicotyl growth. scielo.org.ar The extent of inhibition could be influenced by the concentration of BA and its combination with other phytohormones like jasmonic acid and ethephon. scielo.org.ar

In Indian olive, besides promoting seedling height, benzyladenine treatment also resulted in bigger leaf size and greater seedling girth. ijmfmap.in

In Troyer citrange epicotyl cuttings, the addition of benzyladenine to the culture medium increased the number of buds regenerated and promoted bud sprouting and subsequent shoot formation. researchgate.net Higher BA concentrations were more effective in inducing regeneration through the indirect organogenic pathway, which involved callus development. researchgate.net

Influence on Biomass Production and Plant Growth Parameters

Research on Panax vietnamensis cell suspension cultures indicated that the addition of benzyladenine increased cell biomass accumulation. nih.gov Similarly, studies on marjoram (Majorana hortensis) showed that foliar spray with BA at various concentrations increased fresh and dry weight of the herb, including leaves and flowering tops. ekb.egekb.eg In Calendula officinalis, spraying with benzyladenine positively affected vegetative growth traits, including fresh and dry weights. uobaghdad.edu.iq

Leaf Area and Number of Leaves

Studies on Ficus benjamina have shown that increasing concentrations of BA can lead to an increase in the number of leaves and leaf area. Similarly, foliar application of BA on croton plants resulted in a significant stimulatory effect on the number of leaves per plant and leaf area. jofamericanscience.org In Minneola Tangelo trees, treatments including benzyladenine caused an increase in leaf area compared to the control. curresweb.com Research on Dracaena marginata also indicated that combined treatments including benzyladenine significantly increased the number of leaves per plant and leaf area. ekb.eg The stimulatory effect of BA on increasing the number of leaves per plant has been observed in other studies as well, such as on pepper plants and sunflower. curresweb.com

The increase in leaf number and area due to BA application is often linked to its role as a cytokinin, promoting cell division and expansion in leaf tissues.

Here is a table summarizing some findings on the effect of Benzyladenine on Leaf Area and Number of Leaves:

| Plant Species | BA Concentration (or Treatment) | Effect on Number of Leaves | Effect on Leaf Area | Source |

| Ficus benjamina | Increasing concentrations | Increased | Increased | |

| Croton | Various concentrations | Increased | Increased | jofamericanscience.org |

| Minneola Tangelo | Treatments including BA | - | Increased | curresweb.com |

| Dracaena marginata | Combined treatments including BA | Significantly increased | Significantly increased | ekb.eg |

| Pepper | - | Significant increase | - | curresweb.com |

| Sunflower | 50 and 100 ppm | Significant stimulative effect | - | curresweb.com |

| Tropaeolum majus | 300 mg/l (with GA3) | Significantly increased | Significantly increased | ekb.eg |

| Lily (Lilium longiflorum) | Double dose of 150 ppm | Maximum number of leaves | - | ijcmas.com |

Plant Height and Branching

Benzyladenine is known to influence plant height and branching patterns, often promoting lateral branching by disrupting apical dominance.

Studies have shown that BA application can lead to a significant increase in plant height in various species. For example, in Rosa damascena, concentrations of 100 and 200 mg/l BA led to a significant increase in plant height and the number and length of branches. journalzone.org Similarly, foliar spraying of BA on Ficus benjamina resulted in significantly superior plant height and length of branches at a concentration of 200 mg/l. journalzone.org In marjoram, the highest values of plant height were produced with BA application. ekb.egekb.eg Combined treatments of gibberellic acid and benzyladenine significantly increased plant height in Tropaeolum majus. ekb.eg The improvement in plant height observed with BA is often attributed to its role in increasing cell division and elongation. uobaghdad.edu.iq

BA is particularly effective in promoting branching. As a synthetic cytokinin, it alters the ratio of cytokinins to auxins in the plant, which suppresses apical dominance and stimulates the outgrowth of lateral buds. ashs.orgashs.orghst-j.org Studies on herbaceous perennial liners, such as Leucanthemum and Agastache, showed that BA treatments significantly increased the number of basal or lateral branches. ashs.orgashs.org In croton plants, BA application had a stimulatory effect on the number of branches. jofamericanscience.org Tropaeolum majus plants sprayed with a combination including benzyladenine produced a greater number of branches per plant. ekb.eg

While BA generally promotes branching, its effect on plant height can vary depending on the species and concentration. In some cases, while branching increases, plant height may not be significantly affected or might even be reduced at certain concentrations or in specific plant types. ashs.orgashs.orghst-j.org

Here is a table summarizing some findings on the effect of Benzyladenine on Plant Height and Branching:

| Plant Species | BA Concentration (or Treatment) | Effect on Plant Height | Effect on Branching | Source |

| Rosa damascena | 100 and 200 mg/l | Significant increase | Significant increase (number and length) | journalzone.org |

| Ficus benjamina | 200 mg/l | Significantly superior | Significantly superior (length) | journalzone.org |

| Marjoram | Various concentrations | Increased | - | ekb.egekb.eg |

| Tropaeolum majus | 300 mg/l (with GA3) | Significantly increased | Significantly increased | ekb.eg |

| Leucanthemum | Various treatments | No significant difference | Significantly increased (basal) | ashs.orgashs.org |

| Agastache | Various treatments | Unaffected | Increased (lateral) | ashs.orgashs.org |

| Croton | Various concentrations | Increased | Stimulatory effect | jofamericanscience.org |

| Dracaena marginata | Combined treatments including BA | Significantly increased | Significantly increased | ekb.eg |

| Pepper | - | Significant increase | Significant increase | curresweb.com |

| Lily (Lilium longiflorum) | Single dose of 100 ppm | Maximum plant height | - | ijcmas.com |

Applications in Plant Tissue Culture and Biotechnology

Micropropagation Techniques

Micropropagation, the in vitro multiplication of plants, heavily relies on the appropriate use of plant growth regulators like BA to achieve efficient shoot proliferation and regeneration. ontosight.aibiotechjournal.inekb.egmdpi.com

Establishment of Shoot Cultures

BA is frequently incorporated into culture media for the initiation and establishment of shoot cultures from various explant types, such as shoot tips, nodal segments, leaves, and hypocotyls. ontosight.aibtsjournals.combiotechjournal.inekb.eg The presence of BA in the medium helps to break apical dominance and stimulate the outgrowth of axillary buds, leading to the formation of multiple shoots. researchgate.netbtsjournals.combiotechjournal.in For instance, shoot tips of Pyrus elaeagrifolia and Gardenia jasminoides have been successfully propagated using media supplemented with BA. btsjournals.com Studies on banana micropropagation have shown that BA treatments increase the number of shootlets formed from shoot tips. ekb.eg In sea oats (Uniola paniculata), BA has been found to be the only effective cytokinin for inducing shoot multiplication across different genotypes. ufl.edu

Optimization of Culture Mediums and Concentrations

The effectiveness of BA in micropropagation is highly dependent on its concentration in the culture medium, which needs to be optimized for each specific plant species and even genotype. ontosight.aifrontiersin.orgresearchgate.net Optimal concentrations of BA vary widely, typically ranging from 0.1 to 2.0 mg/L in many studies, although higher concentrations have also been used successfully. ontosight.ai

Research has demonstrated the impact of different BA concentrations on shoot multiplication rates. For example, in banana shoot tip culture, 6 mg/L BA significantly increased shootlet formation compared to other concentrations tested. ekb.eg In apple micropropagation, while thidiazuron (B128349) (TDZ) at 2.0 µM yielded the highest multiplication rate, BA at 2.0 µM resulted in the longest shoots, although sometimes leading to shoots of lower quality like stunted or thickened shoots. nih.gov

The choice of basal medium, such as Murashige and Skoog (MS) or Woody Plant Medium (WPM), also interacts with BA concentration to influence shoot proliferation. btsjournals.comsemanticscholar.org Studies have shown that WPM containing 1 mg/L BA was effective for shoot initiation in Lepisanthes fruticosa, while a combination of 3.0 mg/L BA and 1.0 mg/L NAA in WPM was optimal for shoot proliferation. semanticscholar.org

However, excessive amounts of BA can have detrimental effects, causing irreversible changes on seedlings and explants and potentially leading to issues like reduced rooting and acclimatization in subsequent stages. btsjournals.comufl.eduresearchgate.net The accumulation of BA metabolites, such as 9-β-glucopyranosyl-benzyladenine (9G-BA), at the base of plantlets has been correlated with reduced rooting and acclimatization in some species. ufl.eduresearchgate.net This has led to the exploration of alternative cytokinins like meta-topolin (B1662424), which may offer improved results in terms of shoot quality and subsequent rooting. mdpi.comufl.edunih.govresearchgate.net

Callus Induction and Regeneration

BA is also widely used, often in combination with auxins, for the induction of callus and subsequent regeneration of shoots or somatic embryos in plant tissue culture. ontosight.aibtsjournals.comnih.govrootspress.orgajol.infowu.ac.thresearchgate.netmdpi.comresearcherslinks.commdpi.com Callus is an undifferentiated mass of cells that can be induced from various explant types and serves as a source for regenerating whole plants. frontiersin.org

Explant Type Specificity

The success of callus induction and regeneration using BA can be influenced by the type of explant used. frontiersin.orgscielo.brscielo.brnih.govscirp.org Different explants exhibit varying responses to plant growth regulators and culture conditions. scielo.brscirp.org For instance, in Gymnema sylvestre, nodal explants showed a higher callusing response compared to leaf explants when cultured on MS medium supplemented with different PGRs including BA. ajol.info Studies on strawberry have examined the effect of explant type (apical meristem and runner tip) on culture initiation and multiplication with BA, finding differences in response and shoot production depending on the explant and cultivar. scielo.br In potato, the highest percentage of callus induction was obtained from internodal explants of a specific cultivar. researchgate.net The age and physiological state of the explant can also play a significant role in its regenerative capacity. frontiersin.orgnih.gov

Combinations with Auxins (e.g., NAA, IAA, IBA, 2,4-D)

The interaction between cytokinins like BA and auxins is critical for controlling cell division, callus formation, and differentiation into shoots or roots. researchgate.netcrimsonpublishers.comfrontiersin.orgscienceasia.orgnih.gov The ratio of auxin to cytokinin in the culture medium is a key determinant of the developmental pathway. frontiersin.orgscienceasia.orgnih.gov A high cytokinin-to-auxin ratio typically favors shoot formation, while a low ratio promotes root development. frontiersin.orgscienceasia.org

BA is commonly used in combination with auxins such as Naphthaleneacetic acid (NAA), Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and 2,4-Dichlorophenoxyacetic acid (2,4-D) for callus induction and regeneration. researchgate.netnih.govrootspress.orgajol.infoscielo.brnih.govresearchgate.netresearchgate.netnih.gov

Specific combinations and concentrations have been optimized for various plant species:

In date palm, a combination of 1.5 mg/L BAP and 3 mg/L IAA was effective for callus regeneration in one variety. rootspress.org

For callus induction in Salvia moorcroftiana, combinations of 2,4-D and BAP were effective, with 1 mg/L 2,4-D + 1 mg/L BAP resulting in 100% callus initiation. nih.gov

In Ornithogalum virens, MS medium with 2 mg/L 2,4-D was used for callus induction, and subsequent shoot regeneration from callus was optimal on medium containing 2 mg/L NAA and 0.5 mg/L BA.

Combinations of BA and IBA have been found to be more efficient for shoot regeneration in Cryptolepis sanguinolenta compared to BA and NAA combinations, where NAA tended to induce profuse callus that inhibited shoot formation. nih.gov

In rice, MS medium supplemented with 2.0 mg/L BA yielded the highest plant regeneration rate and number of shoots per callus after callus induction with 2,4-D. scienceasia.org

These examples highlight the importance of testing different auxin-BA combinations and concentrations to establish efficient protocols for callus induction and regeneration for specific plant species and explant types.

Factors Influencing Callus Morphology and Regeneration Frequency

Several factors beyond the type and concentration of BA and auxins can influence callus morphology and the frequency of regeneration. These include the plant genotype, the composition of the basal culture medium, carbon sources, and culture conditions such as light intensity and photoperiod. frontiersin.orgresearchgate.netscielo.brscirp.org

Genotype plays a significant role, as different genotypes within the same species can exhibit considerable variation in their response to tissue culture protocols. frontiersin.orgresearchgate.netscielo.brnih.govscirp.org The specific basal medium formulation (e.g., MS, B5, WPM) provides the necessary macro- and micronutrients, and its composition can impact callus growth and differentiation. btsjournals.comfrontiersin.orgresearchgate.netsemanticscholar.orgajol.infoscielo.br The type and concentration of carbon source, usually sucrose, in the medium also affect callus development. scielo.br

Furthermore, physical culture conditions, such as light intensity and photoperiod, can influence callus characteristics and regeneration efficiency. ajol.info For instance, in Dahurian wildrye grass, embryogenic calli formation was observed under low light intensity.

The morphology of the induced callus, such as its color and friability, can be indicative of its regenerative potential. For example, white and friable callus was associated with efficient regeneration in melon. The physiological activity of auxins and cytokinins within the plant tissue also contributes to differences in callus formation and morphology. nih.gov

The interaction of these factors necessitates systematic optimization studies to determine the most suitable conditions for efficient callus induction and subsequent plant regeneration for a given plant species and explant source.

Induction of Secondary Metabolite Production

Plant tissue culture offers a promising alternative for the sustainable production of valuable plant secondary metabolites, which are often produced in low quantities in whole plants or are subject to environmental variations sinica.edu.twd-nb.info. 9-Benzyladenine, as a plant growth regulator, has been explored for its potential to enhance the accumulation of these compounds in in vitro systems journalejmp.com.

In Vitro Elicitation Strategies

Elicitation, the process of inducing or enhancing the biosynthesis of secondary metabolites by applying specific stimuli (elicitors) to plant cell or tissue cultures, is a key strategy in this area researchgate.netnih.govmdpi.com. While various biotic and abiotic elicitors are used, plant growth regulators like BA can be part of elicitation strategies, often in combination with other compounds or environmental stresses journalejmp.comnih.gov. The application of BA, sometimes alongside other growth regulators, has been reported to influence the production of secondary metabolites in various plant species sinica.edu.twjournalejmp.com. For instance, studies have investigated the effect of BA, often in conjunction with auxins, on the accumulation of phenolic compounds and flavonoids in callus cultures techscience.commdpi.com.

Quantification of Metabolites (e.g., Phenols, Flavonoids, Carotenoids)

The impact of BA on secondary metabolite production is typically assessed by quantifying the levels of specific compounds in the cultured plant material. Techniques such as spectrophotometry and chromatography (e.g., HPLC, GC-MS) are commonly employed for this purpose mdpi.comsmujo.idresearchgate.net.

Research has shown that BA can influence the levels of phenols, flavonoids, and carotenoids. For example, in Lepidium sativum, different concentrations of BA in the culture medium affected the total phenolics, flavonoids, and carotenoids content in plantlets ekb.eg. A study on Artemisia annua callus cultures demonstrated that a combination of NAA and BA resulted in increased total phenolic content and antioxidant activity, specifically enhancing the level of caffeic acid smujo.id. In olive sprouts, seed priming with BA significantly increased total phenolic and flavonoid contents in both tested varieties mdpi.com.

Table 1: Effect of BA on Secondary Metabolite Content in Selected Studies

| Plant Species | Explant Type | BA Concentration (mg/L or µM) | Co-factors | Metabolites Measured | Key Findings Related to BA | Source |

| Lepidium sativum | Seeds | 0.0, 1, 2, 3, 4, 5 mg/L | None specified | Carotenoids, Total Phenolics, Flavonoids | Maximum carotenoids, total phenolics, and flavonoids at 4 mg/L BA. | ekb.eg |

| Artemisia annua | Callus | 0.5 mg/L | 0.5 mg/L NAA | Total Phenolics, Caffeic Acid | Combination with NAA showed highest total phenolic content and caffeic acid. | smujo.id |

| Olive (Olea europaea) | Seeds (priming) | 2.55 mg/L | None specified | Total Phenolics, Flavonoids | Seed priming with BA significantly increased total phenolic and flavonoid contents. | mdpi.com |

| Annona purpurea | Hypocotyls | Various concentrations | NAA, 2,4-D | Total Phenols, Flavonoids | BA stimulated shoot formation; total phenols and flavonoids measured in callus. | techscience.com |

| Musa acuminata cv. 'Gros Michel' | Shoots | 22.19 µM | Salicylic Acid (0, 100, 200, 300 µM) | Total Saponins, Phenolics, Flavonoids | BA was present in the medium; SA elicitation enhanced metabolite production. | tci-thaijo.org |

Note: This table summarizes findings where BA was a component of the culture medium or treatment and secondary metabolites were quantified. The specific role and optimal concentration of BA can vary greatly depending on the plant species and the target metabolites.

Somatic Embryogenesis

Somatic embryogenesis is a process where somatic cells differentiate to form somatic embryos, which can then develop into whole plants cas.cz. This process is crucial for mass propagation and has applications in plant breeding and genetic transformation nih.gov. Cytokinins, including BA, are often used in the media for inducing and developing somatic embryos mdpi.comfrontiersin.org.

Studies have shown that BA, often in combination with auxins like 2,4-D or NAA, can induce somatic embryogenesis from various explant types cas.czfrontiersin.orgnih.gov. For example, direct somatic embryogenesis was achieved from ray florets of chrysanthemum using a medium supplemented with 2,4-D and BA cas.cz. In papaya, BA and meta-topolin stimulated the sprouting of somatic embryos, primarily promoting shoot development frontiersin.orgnih.gov. While auxins are frequently highlighted for the induction phase, cytokinins like BA play a role in the subsequent development and germination of somatic embryos mdpi.comfrontiersin.org.

Genetic Transformation Applications

Genetic transformation, the introduction of foreign DNA into a plant genome, is a powerful tool for crop improvement nih.gov. A critical step in many transformation protocols is the regeneration of whole plants from transformed cells or tissues nih.gov. Efficient plant regeneration systems are therefore a prerequisite for successful genetic transformation nih.govtandfonline.com.

Enhancing Regeneration for Gene Transfer

This compound is widely used in plant regeneration media due to its role in promoting shoot formation and multiplication btsjournals.commdpi.com. Optimizing the concentration and combination of BA with other plant growth regulators, particularly auxins, is essential for establishing efficient regeneration protocols that can support genetic transformation tandfonline.comnih.gov.

Studies on various crops, including soybean and wheat, have demonstrated the effectiveness of BA in enhancing regeneration rates for genetic transformation tandfonline.combtsjournals.commdpi.comresearchgate.netresearchgate.net. For instance, in soybean, BA has been shown to improve in vitro regeneration responses, which is crucial for subsequent genetic transformation procedures btsjournals.com. Combinations of BA and indole (B1671886) acetic acid (IAA) have been optimized to achieve high regeneration frequencies in wheat, facilitating genetic transformation for improving agronomic traits tandfonline.com. Similarly, in melon, BA, in combination with cefotaxime, improved shoot regeneration, a vital step for obtaining transgenic plants nih.gov. Seed preconditioning with BA has also been explored as a method to enhance shoot regeneration from seedling-derived explants in soybeans, further supporting indirect gene transfer methods mdpi.comresearchgate.net.

Table 2: Role of BA in Enhancing Regeneration for Genetic Transformation

| Plant Species | Explant Type | BA Concentration (mg/L or µM) | Co-factors | Regeneration Outcome | Application in Genetic Transformation | Source |

| Soybean | Cotyledonary nodes | 1.67 mg/L | None specified (in one study) | Production of adventitious shoots (2.6-10.5 shoots per explant, 50-100% regeneration) | Prerequisite protocol for genetic transformation | btsjournals.comresearchgate.netresearchgate.net |

| Soybean | Seedling-derived | 2.55 mg/L | TDZ, GA3 | Enhanced shoot regeneration, elongation, and rooting | Supports indirect gene transfer | mdpi.comresearchgate.net |

| Wheat | Scutellum cultures | 2.0 mg/L | 0.2 mg/L IAA | Highest regeneration frequency (81.67%) | Facilitates genetic transformation | tandfonline.com |

| Melon | Cotyledonary petioles | 1.5 mg/L or 1 mg/L | Cefotaxime (250 mg/L or 1000 mg/L), IAA | Improved shoot regeneration | Required for regeneration of transgenic plants | nih.gov |

| Pepper | Cotyledons | 4 mg/L | 0.1 mg/L IAA | Optimal regeneration efficiency | Basis for optimized Agrobacterium-mediated transformation protocol | koreascience.kr |

Responses to Abiotic and Biotic Stresses

Drought Stress Tolerance and Mitigation

Drought is a major environmental constraint severely impacting plant growth and yield. 9-Benzyladenine application has been observed to improve drought tolerance in various plant species, including wheat, maize, chickpea, barley, rice, and soybean. nih.govfrontiersin.orgresearchgate.netpsu.educabidigitallibrary.org This is attributed to its influence on several key physiological and biochemical processes that help plants cope with water deficit conditions. scispace.comresearchgate.netsocialresearchfoundation.comnih.gov

Under drought stress, maintaining adequate water status is crucial for plant survival. Studies have shown that benzyladenine can play a pivotal role in maintaining higher water status in plants subjected to water stress. cabidigitallibrary.orgscispace.comresearchgate.netnih.govphytojournal.com For instance, in wheat seedlings under water deficit, benzyladenine treatment helped retain higher relative water content (RWC) in leaves compared to untreated plants. cabidigitallibrary.org This suggests that BA contributes to the plant's ability to absorb and retain water under challenging conditions.

Osmolytes such as proline, amino acids, and soluble sugars accumulate in plants under drought stress and contribute to osmotic adjustment, helping to maintain cell turgor. scispace.comresearchgate.netsocialresearchfoundation.comnih.govresearchgate.netijcmas.comcabidigitallibrary.org Research indicates that benzyladenine treatment can enhance the accumulation of these osmolytes under water stress conditions. scispace.comresearchgate.netsocialresearchfoundation.comnih.govresearchgate.netcabidigitallibrary.org For example, in wheat and chickpea, BA stimulated the accumulation of proline, amino acids, and soluble sugars under water stress. scispace.comresearchgate.netnih.govresearchgate.net Similarly, in maize seedlings, application of BA increased the content of total carbohydrates, reducing sugars, proline, total soluble sugar, and free amino acids under drought stress conditions. socialresearchfoundation.com This enhanced accumulation of osmolytes is positively correlated with grain yield under water stress, highlighting a mechanism by which BA imparts drought tolerance. scispace.comresearchgate.netnih.govresearchgate.net

Drought stress can lead to oxidative damage and injury to cell membranes. Benzyladenine has been shown to reduce membrane injury under water stress conditions. scispace.comresearchgate.netnih.govphytojournal.com This protective effect is suggested to be linked to the maintenance of membrane stability and integrity under drought. scispace.comresearchgate.net Increased membrane stability after BA treatment has been observed, which is negatively correlated with grain yield, indicating that reduced membrane injury contributes to better performance under drought. scispace.comresearchgate.net This could be partly due to the role of cytokinins in delaying chlorophyll (B73375) degradation and potentially enhancing the activity of reactive oxygen species (ROS) scavenging enzymes, although the latter was observed with 6-BAP treatment under combined drought and high temperature stress. researchgate.netphytojournal.com

Influence on Proline, Amino Acid, and Soluble Sugar Levels

Salinity Stress Conditions

Salinity is another major abiotic stress that negatively impacts plant growth and productivity globally. semanticscholar.orgresearchgate.netphytojournal.com High salt concentrations in the soil can lead to osmotic stress, ion toxicity, and the generation of reactive oxygen species, disrupting physiological and metabolic processes. semanticscholar.orgmdpi.comnih.gov this compound has demonstrated potential in ameliorating the adverse effects of salinity stress in various crops. semanticscholar.orgresearchgate.netpakbs.orgashs.org

Exogenous application of benzyladenine has been shown to improve the physiological and biochemical responses of plants under salinity stress. semanticscholar.orgresearchgate.netashs.org In soybean plants subjected to high salinity, seed priming with benzyladenine dramatically improved growth, biomass, and yield parameters. semanticscholar.orgresearchgate.net BA treatment has been shown to enhance photochemical efficiency, increase growth, and reduce Na+ accumulation in ryegrass in a saline environment, effectively preventing the inhibition of growth. ashs.orgnih.govfrontiersin.org Furthermore, under salt stress, benzyladenine treatment has been reported to decrease the concentration of Na+ and increase the concentration of K+ in the flag leaf of wheat, contributing to better ion homeostasis. pakbs.org While salinity stress can reduce photosynthetic pigments and carbohydrates, priming seeds with benzyladenine has been shown to improve these aspects under salt conditions. semanticscholar.orgresearchgate.net

Modulation of Plant Defense Mechanisms

Response to Virus, Bacteria, and Fungi Infections

Studies have explored the impact of this compound pre-treatments on plant responses to various pathogens. The effects observed are complex and can depend on the plant species, the specific pathogen, and the timing of application.

Response to Virus Infections: